molecular formula C19H13ClFN3OS B460362 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile CAS No. 445384-67-8

4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

Cat. No.: B460362
CAS No.: 445384-67-8
M. Wt: 385.8g/mol
InChI Key: GGVKCJNJZYDREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[74002,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile is a complex heterocyclic compound It is characterized by its unique tricyclic structure, which includes oxygen, sulfur, and nitrogen atoms

Preparation Methods

The synthesis of 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile typically involves multi-step reactions. One common synthetic route includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction conditions often involve ethanol as the solvent and moderate temperatures to facilitate the formation of the tricyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl ring, using reagents like sodium methoxide.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form different tricyclic derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes critical to the inflammatory response.

Comparison with Similar Compounds

Similar compounds include other tricyclic heterocycles with oxygen, sulfur, and nitrogen atoms. Examples include:

What sets 4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile apart is its unique combination of functional groups and its potential for diverse chemical reactivity and biological activity.

Properties

CAS No.

445384-67-8

Molecular Formula

C19H13ClFN3OS

Molecular Weight

385.8g/mol

IUPAC Name

4-amino-6-(2-chloro-6-fluorophenyl)-11,13-dimethyl-3-oxa-8-thia-10-azatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-5-carbonitrile

InChI

InChI=1S/C19H13ClFN3OS/c1-8-6-9(2)24-19-13(8)16-17(26-19)14(10(7-22)18(23)25-16)15-11(20)4-3-5-12(15)21/h3-6,14H,23H2,1-2H3

InChI Key

GGVKCJNJZYDREQ-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(C(=C(O3)N)C#N)C4=C(C=CC=C4Cl)F)C

Origin of Product

United States

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